REACTION_SMILES
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[CH3:13][CH2:14][O:15][C:16](=[O:17])[CH3:18].[CH3:2][c:3]1[c:4]([CH2:10][C:11]#[N:12])[cH:5][cH:6][c:7]([CH3:9])[cH:8]1.[Na:1]>>[CH3:2][c:3]1[c:4]([CH:10]([C:11]#[N:12])[C:14]([CH3:13])=[O:15])[cH:5][cH:6][c:7]([CH3:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CC#N)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CC(=O)C(C#N)c1ccc(C)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |